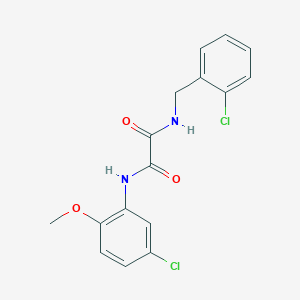![molecular formula C16H13N3O2 B5125265 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid](/img/structure/B5125265.png)
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε). It has been studied for its potential as a therapeutic agent in various diseases, including cancer, autoimmune disorders, and infectious diseases.
作用机制
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid inhibits the activity of TBK1 and IKKε by binding to the ATP-binding site of these kinases. This leads to the inhibition of downstream signaling pathways, including the interferon regulatory factor 3 (IRF3) and nuclear factor kappa-B (NF-κB) pathways. Inhibition of these pathways leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. Inhibition of TBK1 and IKKε leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. In addition, 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. In addition, it has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results.
未来方向
There are several future directions for the study of 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid. One direction is the development of more potent and selective inhibitors of TBK1 and IKKε. Another direction is the investigation of the role of TBK1 and IKKε in various diseases, including cancer, autoimmune disorders, and infectious diseases. In addition, the combination of 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid with other therapeutic agents may have synergistic effects and improve the efficacy of treatment. Finally, the development of biomarkers for patient selection and monitoring of treatment response may improve the clinical utility of 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid.
Conclusion:
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid is a small molecule inhibitor of TBK1 and IKKε that has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. The development of more potent and selective inhibitors of TBK1 and IKKε, investigation of the role of TBK1 and IKKε in various diseases, and combination with other therapeutic agents are future directions for the study of 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid.
合成方法
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid can be synthesized by a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 2-bromo-6-methylisonicotinic acid with 3-amino-1H-pyrazole in the presence of a base to form 2-methyl-6-(3-pyrazolyl)isonicotinic acid. This intermediate is then reacted with 3-bromoacetophenone in the presence of a base to form 2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid.
科学研究应用
2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of TBK1 and IKKε, which are key regulators of the innate immune response. Inhibition of these kinases has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and infectious diseases.
属性
IUPAC Name |
2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-7-13(16(20)21)9-15(18-10)12-4-2-3-11(8-12)14-5-6-17-19-14/h2-9H,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIIXDRWZBJGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5125190.png)
![5-[3-(5-chloro-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125198.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125201.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5125209.png)

![2-chloro-5-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5125241.png)
![4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzamide](/img/structure/B5125246.png)
![2,4-dichloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5125248.png)
![N,N'-{5-[(1,3-thiazol-2-ylamino)carbonyl]-1,3-phenylene}di(2-thiophenecarboxamide)](/img/structure/B5125251.png)

![1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5125277.png)
![5-{5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5125286.png)
![7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5125293.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acetamide](/img/structure/B5125301.png)